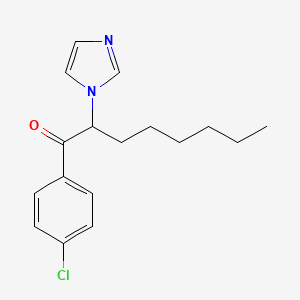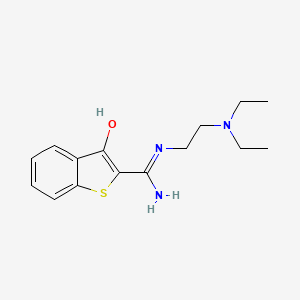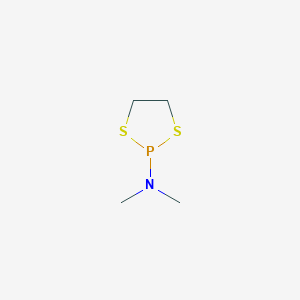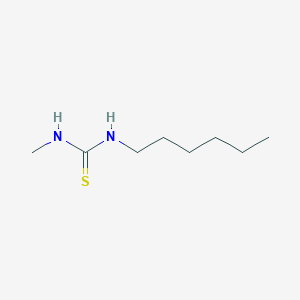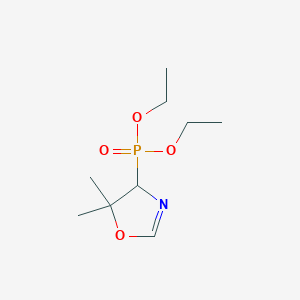
Methyl(phenyl)carbonohydrazonoyl dicyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(phenyl)carbonohydrazonoyl dicyanide is a chemical compound known for its unique structure and properties It belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(phenyl)carbonohydrazonoyl dicyanide typically involves the reaction of phenylhydrazine with methyl isocyanide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the hydrazine nitrogen on the isocyanide carbon, followed by cyclization and elimination steps.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and reproducibility in the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl(phenyl)carbonohydrazonoyl dicyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents with or without catalysts.
Major Products: The major products formed from these reactions include oxidized hydrazones, reduced hydrazones, and substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Methyl(phenyl)carbonohydrazonoyl dicyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl(phenyl)carbonohydrazonoyl dicyanide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it acts as a protonophore, disrupting the proton gradient across mitochondrial membranes and inhibiting ATP synthesis . This action leads to the inhibition of cellular respiration and energy production, ultimately causing cell death in targeted organisms.
Comparison with Similar Compounds
Methyl(phenyl)carbonohydrazonoyl dicyanide can be compared with other similar compounds such as:
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP): Both compounds act as protonophores, but FCCP has a trifluoromethoxy group that enhances its lipophilicity and membrane permeability.
Carbonyl cyanide m-chlorophenylhydrazone (CCCP): Similar to FCCP, CCCP is also a protonophore but with a chlorophenyl group, which affects its potency and toxicity profile.
These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
51337-36-1 |
|---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-[methyl(phenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C10H8N4/c1-14(13-9(7-11)8-12)10-5-3-2-4-6-10/h2-6H,1H3 |
InChI Key |
FZDRBHJIVIUXPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)N=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)

![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium](/img/structure/B14651285.png)
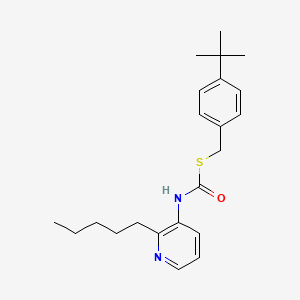
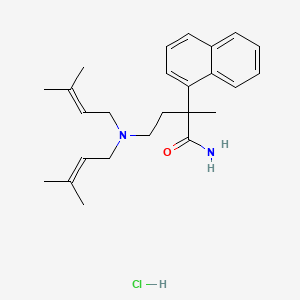
![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
